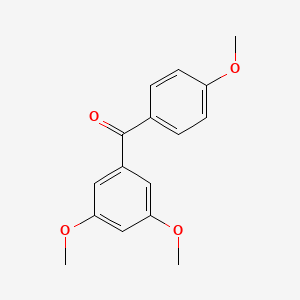

3,4',5-三甲氧基二苯甲酮

描述

(3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone, also known as DMPM, is a compound belonging to the class of phenylmethanones. It is a versatile intermediate that has been used in numerous chemical syntheses, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DMPM has also been used in the development of new materials, such as nanomaterials, and in the development of new catalysts for organic synthesis. DMPM is an important compound for scientists due to its wide range of applications in chemistry and other fields.

作用机制

Target of Action

The primary target of 3,4’,5-Trismethoxybenzophenone is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

3,4’,5-Trismethoxybenzophenone acts as a potent tubulin assembly inhibitor . It interacts with tubulin, preventing it from assembling into microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .

Biochemical Pathways

By inhibiting tubulin assembly, 3,4’,5-Trismethoxybenzophenone affects the cell cycle , particularly the G2/M phase . This phase is critical for cell division, and its disruption can lead to cell cycle arrest . The compound’s action on tubulin also impacts the cytoskeleton , which is essential for maintaining cell shape and facilitating cell movement .

Result of Action

The inhibition of tubulin assembly by 3,4’,5-Trismethoxybenzophenone leads to cell cycle arrest at the G2/M phase . This can result in the inhibition of cell growth and division, leading to cell death . In the context of cancer cells, this can translate to a reduction in tumor growth .

实验室实验的优点和局限性

(3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone has several advantages and limitations for lab experiments. One advantage of (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone is that it is relatively easy to synthesize and is available in large quantities. In addition, (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone is a versatile intermediate that can be used in a variety of chemical syntheses. However, (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone is also a highly reactive compound, which can make it difficult to handle in the laboratory.

未来方向

Given the versatile nature of (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone, there are numerous potential future directions for research. One potential area of research is to further investigate the biochemical and physiological effects of (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone. In addition, further research could be conducted to develop new methods for the synthesis of (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone. Furthermore, research could also be conducted to develop new applications for (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone, such as the development of new materials and catalysts for organic synthesis. Finally, research could also be conducted to investigate the potential therapeutic applications of (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone, such as its potential use as an antioxidant, anti-inflammatory, and neuroprotective agent.

科学研究应用

抗有丝分裂白藜芦醇类似物

3,4',5-三甲氧基二苯甲酮是一种抗有丝分裂白藜芦醇类似物 . 白藜芦醇是一种存在于天然来源中的强效酚类抗氧化剂,具有抗增殖活性 . 当白藜芦醇的三个酚羟基被转化为甲醚时,细胞生长的抑制会增强 .

抗氧化活性

该化合物被归类为抗氧化剂 . 抗氧化剂是可以预防或减缓自由基对细胞造成的损伤的物质,自由基是不稳定的分子,人体在应对环境和其他压力时会产生这种分子。

癌症研究

3,4',5-三甲氧基二苯甲酮用于癌症研究 . 它在 0.4 到 2 µg/ml 的浓度下抑制各种人类肿瘤细胞系的生长,比白藜芦醇强 5-6 倍 .

抑制细胞生长

该化合物已被证明可以增强抑制细胞生长 . 这种特性在肿瘤学领域特别有用,在肿瘤学领域,控制细胞的快速和不受控制的生长是首要目标。

肝癌治疗

3,4',5-三甲氧基二苯甲酮已被证明可以通过在 G2/M 期阻滞细胞周期来抑制人肝癌细胞的生长 . 这使其成为治疗肝细胞癌 (HCC) 的潜在候选药物,肝细胞癌是常见的肝癌类型 .

抑制细胞迁移

该化合物已被证明可以抑制癌细胞的迁移 . 这种特性对于防止癌症扩散到身体的其他部位(转移)至关重要。

属性

IUPAC Name |

(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICXUWQPVOZNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640559 | |

| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94709-12-3 | |

| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

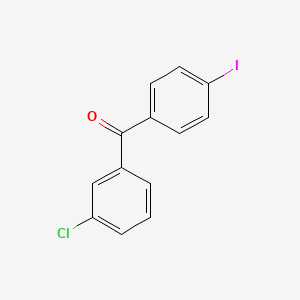

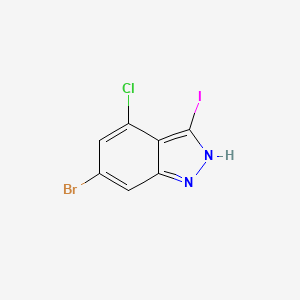

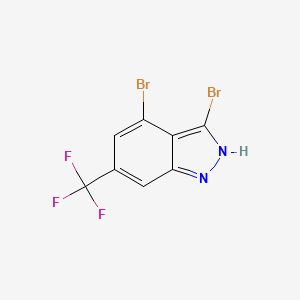

Synthesis routes and methods

Procedure details

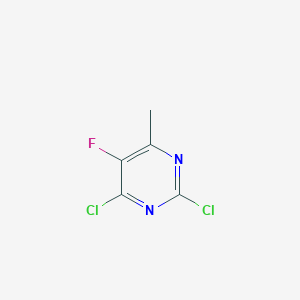

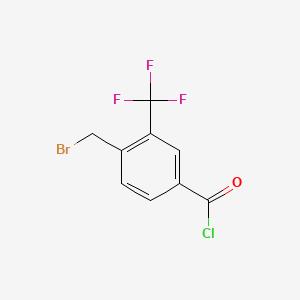

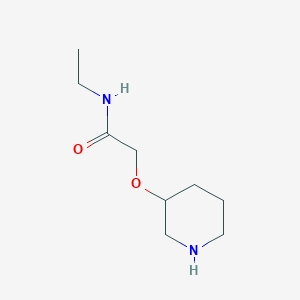

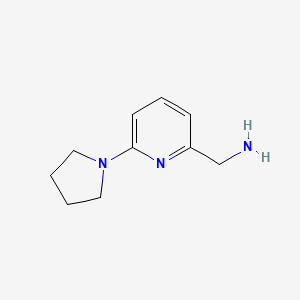

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)

![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)

![4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1604286.png)